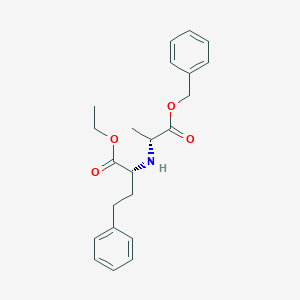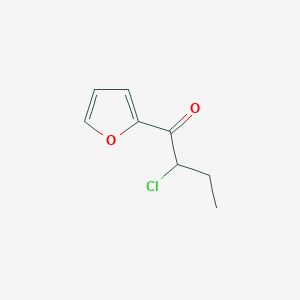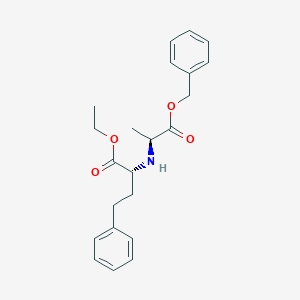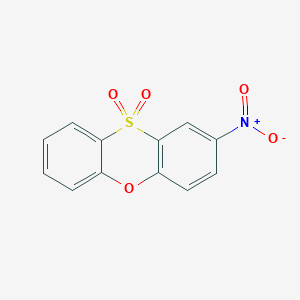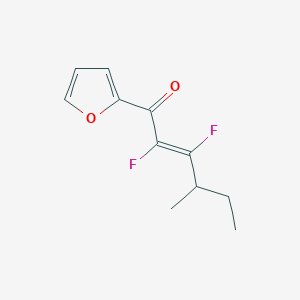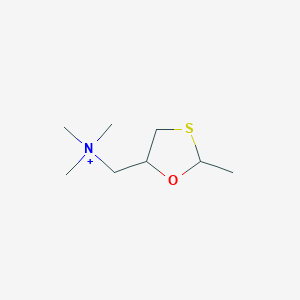
1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug delivery systems, and materials science. This compound is also known as Tetramethylammonium thioglycolate and is synthesized through a simple and efficient method.
Wirkmechanismus
The mechanism of action of Tetramethylammonium thioglycolate is not well understood. However, it is believed to act as a nucleophile and a reducing agent in organic reactions. It can also form complexes with metal ions, which can catalyze various reactions.
Biochemische Und Physiologische Effekte
Tetramethylammonium thioglycolate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and has been used as a stabilizer in various formulations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tetramethylammonium thioglycolate is its ease of synthesis and high purity. It is also a cost-effective alternative to other commonly used reagents. However, its limited solubility in organic solvents and water can be a limitation in some experiments.
Zukünftige Richtungen
There are several future directions for the research on Tetramethylammonium thioglycolate. One potential application is in the development of drug delivery systems. The compound can be used as a stabilizer for various drugs and can improve their solubility and bioavailability. It can also be used as a catalyst in various organic reactions, including polymerization reactions. Additionally, further research is needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
In conclusion, Tetramethylammonium thioglycolate is a promising compound with potential applications in various fields. Its ease of synthesis, high purity, and low toxicity make it an attractive alternative to other commonly used reagents. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of Tetramethylammonium thioglycolate involves the reaction of tetramethylammonium hydroxide with thioglycolic acid. The reaction is carried out in an aqueous solution, and the product is obtained through filtration and subsequent recrystallization. This method is cost-effective, scalable, and yields high purity products.
Wissenschaftliche Forschungsanwendungen
Tetramethylammonium thioglycolate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been used as a building block for the synthesis of various biologically active compounds. It has also been used as a catalyst in organic reactions, including esterification, amidation, and Michael addition reactions.
Eigenschaften
CAS-Nummer |
103314-75-6 |
|---|---|
Produktname |
1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- |
Molekularformel |
C8H18NOS+ |
Molekulargewicht |
176.3 g/mol |
IUPAC-Name |
trimethyl-[(2-methyl-1,3-oxathiolan-5-yl)methyl]azanium |
InChI |
InChI=1S/C8H18NOS/c1-7-10-8(6-11-7)5-9(2,3)4/h7-8H,5-6H2,1-4H3/q+1 |
InChI-Schlüssel |
NZAMMJKYTYHSHN-UHFFFAOYSA-N |
SMILES |
CC1OC(CS1)C[N+](C)(C)C |
Kanonische SMILES |
CC1OC(CS1)C[N+](C)(C)C |
Synonyme |
2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (2R-cis)-isomer iodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (2S-cis)-isomer iodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (cis-(+-))-isomer iodide cis-oxathiolane MDMAMOT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)
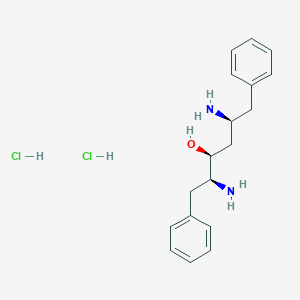
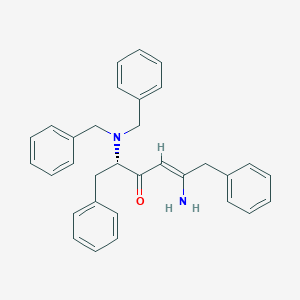
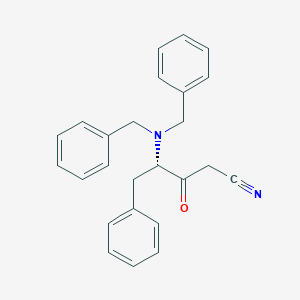
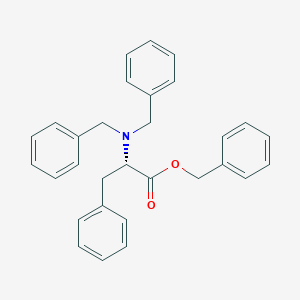
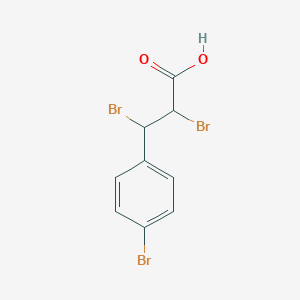
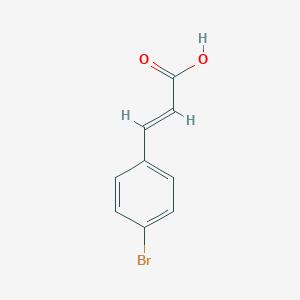
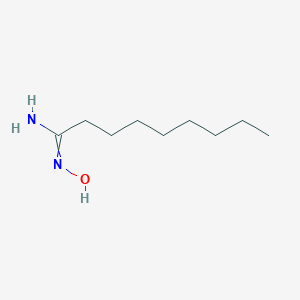
![(R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid](/img/structure/B17452.png)
